rac-Epinephrine-3-O-sulfate

Description

Overview of Catecholamine Metabolism and Phase II Conjugation

The metabolic journey of catecholamines is a two-phase process designed to terminate their biological activity and facilitate their excretion from the body. longdom.org Phase I metabolism involves enzymatic modifications such as oxidation and reduction, which introduce or expose functional groups on the catecholamine molecule. longdom.org Following this, Phase II metabolism, also known as conjugation, attaches small, polar endogenous molecules to these functional groups, significantly increasing their water solubility and preparing them for elimination. longdom.orgslideshare.netdrughunter.com

The primary enzymatic pathways in Phase I for catecholamines involve monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.gov MAO is responsible for the oxidative deamination of the amine side chain, while COMT catalyzes the methylation of one of the hydroxyl groups on the catechol ring. drughunter.comnih.gov

Phase II conjugation reactions are diverse and include glucuronidation, acetylation, methylation, and, crucially for this discussion, sulfation. longdom.orgslideshare.netnih.gov Sulfation involves the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group of the substrate. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). longdom.orgnih.gov

The Biochemical Significance of Sulfation in Catecholamine Modulation

Sulfation is a major pathway for the inactivation and detoxification of catecholamines. nih.govphysiology.org By adding a bulky, negatively charged sulfate (B86663) group, the affinity of the catecholamine for its receptor is dramatically reduced, effectively terminating its signaling capacity. nih.gov Catecholamine sulfates are generally considered to be biologically inactive at vascular receptor sites. nih.gov

Furthermore, individual variations in the rate of sulfoconjugation, potentially due to genetic polymorphisms in SULT enzymes, can influence the cardiovascular effects of catecholamines and structurally similar drugs. nih.gov The sulfotransferase isoenzyme SULT1A3, in particular, is primarily responsible for the sulfation of catecholamines and is found mainly in gastrointestinal tissues. frontiersin.orgoup.com

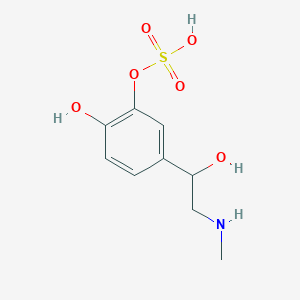

Structural and Stereochemical Considerations of rac-Epinephrine-3-O-sulfate as a Key Metabolite

Epinephrine (B1671497), also known as adrenaline, possesses a chiral center at the beta-carbon of its side chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-epinephrine and (S)-epinephrine. The naturally occurring and biologically active form is (R)-epinephrine. "Racepinephrine" or "rac-epinephrine" refers to a racemic mixture, which contains equal amounts of both the (R)- and (S)-enantiomers. nih.govwikipedia.org

The compound this compound is, therefore, a racemic mixture of the 3-O-sulfated conjugates of both (R)- and (S)-epinephrine. The sulfation occurs at the hydroxyl group at the 3-position of the catechol ring. This specific conjugation is a key step in the metabolism of epinephrine.

The chemical structure of this compound is characterized by the epinephrine backbone with a sulfate group attached to the third carbon of the benzene (B151609) ring.

| Property | Value |

| Chemical Formula | C₉H₁₃NO₆S |

| Molecular Weight | 263.27 g/mol |

| CAS Number | 112346-91-5 |

| Synonyms | [2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |

Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comcymitquimica.compharmaffiliates.com

The stereochemistry of the parent epinephrine molecule is crucial for its biological activity. Similarly, the specific site of sulfation (3-O- versus 4-O-sulfation) can be influenced by the specific SULT enzymes involved. The formation of the 3-O-sulfate is a significant metabolic route for epinephrine.

Current Research Landscape and Gaps in Understanding Sulfate Conjugate Biology

Current research has established that sulfate conjugation is a major metabolic pathway for catecholamines, leading to their inactivation and clearance. physiology.org Studies have examined the levels of free and sulfated catecholamines in plasma under various physiological conditions, such as exercise and changes in posture. nih.govoup.com For instance, some studies have shown a decrease in norepinephrine (B1679862) sulfate during exercise, possibly indicating saturation of sulfotransferase activity. nih.gov

The role of sulfated catecholamines as potential biomarkers for certain diseases, such as neuroendocrine tumors, is an active area of investigation. frontiersin.orgresearchgate.net The measurement of urinary catecholamine sulfates, which are more abundant than their free counterparts, can provide valuable diagnostic information. frontiersin.org

Structure

2D Structure

Properties

Molecular Formula |

C9H13NO6S |

|---|---|

Molecular Weight |

263.27 g/mol |

IUPAC Name |

[2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-7(11)9(4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15) |

InChI Key |

UVOUYHHCKBJLOS-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymology of Epinephrine Sulfation

Identification and Characterization of Sulfotransferases Catalyzing Epinephrine (B1671497) Sulfation

The sulfation of epinephrine is primarily catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of epinephrine. oup.comoup.com

Role of Specific Sulfotransferase Isoforms (e.g., SULT1A3) in Catecholamine Conjugation

Among the various SULT isoforms, SULT1A3, also known as the monoamine-sulfating phenol (B47542) sulfotransferase (M-PST), has been identified as the principal enzyme responsible for the sulfation of catecholamines, including epinephrine. nih.govuniprot.orgrndsystems.comgenecards.org This isoform exhibits a high affinity for dopamine (B1211576), norepinephrine (B1679862), and epinephrine. oup.compdbj.org SULT1A3 is strategically located in tissues such as the intestine, brain, and platelets, where it plays a crucial role in regulating the levels of these potent signaling molecules. mdpi.com

The significance of SULT1A3 in catecholamine metabolism is underscored by the fact that a substantial portion of circulating catecholamines exists in their sulfonated form. For instance, approximately 84% of total epinephrine circulates in a conjugated form, which in humans is almost entirely due to sulfoconjugation. oup.comoup.com Genetic variations in the SULT1A3 gene can lead to altered enzyme activity, potentially impacting an individual's capacity to metabolize catecholamines and their response to related drugs. nih.gov

Substrate Specificity and Regioselectivity of Epinephrine Sulfation

SULT1A3 displays remarkable substrate specificity, preferentially targeting phenolic monoamines. uniprot.org This selectivity is governed by the specific amino acid composition of its active site. mdpi.comacs.org Site-directed mutagenesis studies have revealed that a single amino acid, glutamic acid at position 146 (Glu146), is a key determinant of SULT1A3's preference for monoamine substrates. acs.orgnih.govpharmgkb.org The negatively charged side chain of Glu146 is thought to interact directly with the amine group of catecholamines, facilitating their binding and subsequent sulfation. acs.orgpharmgkb.org

The sulfation of epinephrine is also regioselective, with the sulfonate group being added to a specific hydroxyl group on the catechol ring. In the case of epinephrine, sulfation predominantly occurs at the 3-hydroxyl position, leading to the formation of epinephrine-3-O-sulfate. oup.com While both 3-O- and 4-O-sulfate isomers of dopamine have been identified, the 3-O-sulfate is the more abundant form. oup.com

Precursor Pathways and Metabolic Flux Leading to Epinephrine Sulfate (B86663) Formation

The formation of epinephrine sulfate is the culmination of two distinct metabolic processes: the biosynthesis of epinephrine and its subsequent sulfation.

The biosynthetic pathway for epinephrine begins with the amino acid tyrosine. cvpharmacology.comwikipedia.org Through a series of enzymatic reactions involving tyrosine hydroxylase, DOPA decarboxylase, and dopamine β-hydroxylase, tyrosine is converted to norepinephrine. wikipedia.orglibretexts.org The final step in epinephrine synthesis is the methylation of norepinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT), which is primarily found in the adrenal medulla. wikipedia.orgamegroups.org

Once synthesized, epinephrine can be released into the bloodstream to exert its physiological effects. However, it is also subject to metabolic inactivation, with sulfation being a major pathway. amegroups.orgdrugbank.com The metabolic flux through the sulfation pathway is influenced by several factors, including the availability of the precursor epinephrine, the concentration of the co-substrate PAPS, and the activity of SULT1A3. oup.com In conditions of high catecholamine release, such as during stress, the flux through the sulfation pathway is expected to increase, leading to elevated levels of epinephrine sulfate. researchgate.netnih.gov

| Precursor | Key Enzyme(s) | Product |

|---|---|---|

| Tyrosine | Tyrosine Hydroxylase | L-DOPA |

| L-DOPA | DOPA Decarboxylase | Dopamine |

| Dopamine | Dopamine β-hydroxylase | Norepinephrine |

| Norepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Epinephrine |

| Epinephrine | Sulfotransferase 1A3 (SULT1A3) | Epinephrine-3-O-sulfate |

Stereospecificity in Enzymatic Sulfation of Epinephrine Enantiomers

Epinephrine exists as a pair of enantiomers, (R)- and (S)-epinephrine, due to the chiral center in its side chain. The enzymatic sulfation of epinephrine exhibits stereoselectivity, meaning that one enantiomer is preferentially sulfated over the other.

Research has shown that sulfotransferases can exhibit strict stereospecificity. oup.com While detailed kinetic data on the sulfation of individual epinephrine enantiomers by human SULT1A3 is specific, studies on related compounds and other transporters suggest that such stereoselectivity is a common feature of catecholamine metabolism. acs.orgsci-hub.se For example, the sulfation of the beta-adrenergic drug salbutamol (B1663637) is highly stereoselective. sci-hub.se The crystal structure of SULT1A3 complexed with dopamine suggests that the orientation of the substrate within the active site, influenced by residues like Glu146 and Asp86, plays a pivotal role in its stereoselectivity. pdbj.org This stereospecificity is significant because the biological activity of epinephrine resides primarily in the (R)-enantiomer. sci-hub.se

In Vitro Models for Investigating Epinephrine Sulfation Mechanisms

To elucidate the mechanisms of epinephrine sulfation, researchers utilize various in vitro models. These models provide a controlled environment to study the kinetics, substrate specificity, and inhibition of the sulfotransferase enzymes involved. acs.org

Common in vitro models include:

Recombinant Human SULTs: The expression of human SULT isoforms, such as SULT1A3, in systems like E. coli or COS-1 cells allows for the production of purified enzymes. rndsystems.comnih.gov These recombinant enzymes are invaluable for detailed kinetic studies, including the determination of Michaelis-Menten constants (Km) and maximum velocity (Vmax) for epinephrine and other substrates. nih.gov

Liver Cytosol Preparations: Liver cytosol from humans and various animal species serves as a source of native sulfotransferases. nih.gov These preparations are useful for studying species differences in sulfation and for screening potential inhibitors. nih.gov

Cell-Based Assays: Cultured cells, such as embryonic fibroblasts or specific cell lines, can be used to investigate sulfation within a cellular context. nih.gov These models allow for the study of the entire sulfation pathway, from precursor uptake to the formation of the final sulfated product.

Metabolic Fate and Catabolism of Epinephrine Sulfate Conjugates

Enzymatic Hydrolysis of Sulfate (B86663) Esters: Role of Sulfatases

The biotransformation of epinephrine (B1671497) sulfate conjugates back to their active form is a critical step mediated by a class of enzymes known as sulfatases. These enzymes catalyze the hydrolysis of sulfate esters, releasing the alcohol and an inorganic sulfate. nih.gov Specifically, arylsulfatases (ARS) play a significant role in this process.

Research has demonstrated that arylsulfatases A and B, purified from human kidney tissue, are capable of hydrolyzing catecholamine sulfates, including adrenaline 3-sulfate. nih.gov Both enzymes exhibit Michaelis-Menten kinetics when acting on these substrates. Arylsulfatase A hydrolyzes adrenaline 3-sulfate at a rate lower than its primary substrate, cerebroside 3-sulfate. In contrast, Arylsulfatase B hydrolyzes adrenaline 3-sulfate at a maximal rate comparable to its action on UDP-N-acetylgalactosamine 4-sulfate. nih.gov The development of methods to selectively estimate free, glucuronidated, and sulfated catecholamines often relies on the specific enzymatic hydrolysis of these conjugates by sulfatase preparations. nih.govebi.ac.uk

| Enzyme | Substrate | Km Value (mM) | Relative Maximal Rate |

|---|---|---|---|

| Arylsulfatase A | Adrenaline 3-sulfate | 4-25 | Lower than for cerebroside 3-sulfate |

| Arylsulfatase A | Noradrenaline 3-sulfate | 4-25 | Lower than for cerebroside 3-sulfate |

| Arylsulfatase B | Adrenaline 3-sulfate | 4-25 | Similar to UDP-N-acetylgalactosamine 4-sulfate |

| Arylsulfatase B | Noradrenaline 3-sulfate | 4-25 | Similar to UDP-N-acetylgalactosamine 4-sulfate |

Pathways of Elimination and Excretion of Epinephrine Sulfate Conjugates

The primary route of elimination for epinephrine and its metabolites is through the kidneys and subsequent excretion in the urine. nih.gov Following administration, a significant portion of epinephrine is metabolized, and these metabolites are excreted mainly as sulfate conjugates, with glucuronide conjugates being less common in humans. nih.govdrugbank.com

Studies show that about 40% of a parenteral dose of epinephrine is excreted in the urine as metanephrine (B195012) and 40% as vanillylmandelic acid (VMA), with these metabolites being primarily in their sulfated forms. drugbank.com The sulfated end-products of catecholamine metabolism are predominantly removed by the kidneys. frontiersin.org The renal tubules are capable of actively transporting catechol sulfates. physiology.org While a small amount of catecholamines is excreted as sulfate and glucuronide conjugates directly, the majority is first acted upon by other enzymes before conjugation and excretion. arvojournals.org Ingested catecholamines, after being largely converted to sulfate conjugates in the gastrointestinal tract, are also eliminated via the urine. oup.com

| Metabolite | Percentage of Parenteral Dose Excreted in Urine | Primary Form of Excretion |

|---|---|---|

| Metanephrine | ~40% | Sulfate conjugates |

| Vanillylmandelic acid (VMA) | ~40% | Sulfate conjugates |

| 3-methoxy-4-hydroxyphenoglycol | ~7% | Sulfate conjugates |

| 3,4-dihydroxymandelic acid | ~2% | Sulfate conjugates |

Interplay with Other Catecholamine Metabolizing Enzymes (e.g., Monoamine Oxidase, Catechol-O-methyltransferase)

The metabolism of epinephrine is a multi-step process involving several key enzymes. The initial and most rapid inactivation of epinephrine is carried out by Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). drugbank.comwikipedia.org These enzymes convert epinephrine into metabolites such as metanephrine and 3,4-dihydroxymandelic acid. drugbank.comarvojournals.org Subsequently, these intermediate metabolites undergo conjugation, primarily with sulfate, before excretion. drugbank.comamegroups.org

Extra-Adrenal Formation and Metabolism of Epinephrine Sulfate

While the adrenal medulla is the primary source of epinephrine, the formation of its sulfated conjugates and their subsequent metabolism occur extensively in extra-adrenal tissues. researchgate.net The principal site for the sulfate conjugation of catecholamines is the gastrointestinal tract. frontiersin.orgoup.com This is due to the high expression of the sulfotransferase isoenzyme SULT1A3 in these tissues, which efficiently inactivates both dietary and endogenously produced catecholamines. frontiersin.orgresearchgate.net

The liver and kidneys are also major sites for the metabolism and clearance of circulating catecholamines and their conjugates. nih.govkarger.com The liver contains high levels of both COMT and MAO, making it a primary, though not essential, tissue for the degradation process. drugbank.com The kidneys contribute significantly to the elimination of these compounds from the bloodstream. nih.gov Furthermore, research indicates that the lungs are capable of taking up and metabolizing epinephrine. nih.gov There is also evidence that the kidney itself can produce catecholamines and their metabolites, contributing to the levels excreted in the urine. ahajournals.org This highlights a complex network of extra-adrenal sites involved in the comprehensive metabolism of epinephrine and its sulfated derivatives.

Analytical Methodologies for the Detection and Quantification of Rac Epinephrine 3 O Sulfate

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental to the analysis of rac-Epinephrine-3-O-sulfate, providing the necessary separation from other catecholamines and their metabolites.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a highly sensitive and specific method for the analysis of catecholamines and their sulfated conjugates, including epinephrine (B1671497) sulfate (B86663). ustc.edu.cnresearchgate.netnih.gov This technique leverages the electrochemical properties of these molecules, allowing for their detection at very low concentrations. ustc.edu.cn

The principle of HPLC-ECD involves the separation of compounds on a reversed-phase column followed by detection using an electrochemical cell. ustc.edu.cningentaconnect.com For epinephrine and its sulfated metabolites, analysis is typically performed in oxidation mode. ustc.edu.cnresearchgate.net The optimization of chromatographic conditions, such as the potential applied to the electrode, the pH of the mobile phase, and the concentration of ion-pair reagents, is critical for achieving high sensitivity, precision, and selectivity. ustc.edu.cnresearchgate.net Studies have demonstrated that HPLC-ECD can achieve detection limits for epinephrine sulfonate as low as 0.20 µg·L-1. ustc.edu.cn This method has been successfully applied to determine epinephrine and its metabolites in various samples, showcasing good linearity and recovery. ustc.edu.cnresearchgate.net

A key advantage of ECD over other detection methods like UV is its significantly higher sensitivity for catecholamines, which can be up to 100 times greater. jasco-global.com This makes HPLC-ECD particularly well-suited for analyzing the low concentrations of these compounds typically found in biological fluids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Conjugated Monoamines

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become a prominent and powerful tool for the bioanalysis of conjugated monoamines like epinephrine sulfate. scielo.bracs.org One of the major advantages of MS detection is its ability to provide structural information, which, combined with retention time data, allows for confident identification and quantification of analytes. scielo.br This high specificity helps to resolve analytical challenges that can affect the accuracy of other methods. scielo.br

LC-MS/MS methods have been developed for the simultaneous determination of catecholamines and their metabolites in biological matrices such as urine and plasma. scielo.brcreative-proteomics.com These methods often employ deuterated internal standards to ensure high accuracy and precision. scielo.br The use of techniques like positive electrospray ionization (ESI+) allows for sensitive detection. scielo.br For instance, a developed LC-MS/MS method for urinary catecholamines and metanephrines demonstrated a chromatographic run time of about 10 minutes with excellent precision (CV less than 7.0% for all analytes). scielo.br The sensitivity of advanced LC-MS/MS methods can be extremely high, with limits of detection often reaching below 0.1 pg/mL. creative-proteomics.com

To handle the challenges posed by the low concentrations of these analytes in plasma, methods involving derivatization have been developed. In-matrix derivatization using reagents like propionic anhydride (B1165640) can increase the sensitivity of LC-MS/MS analysis by a factor of 4 to 30. acs.org

Application of Isotope-Labeled Standards in Quantitative Analysis (e.g., rac-Epinephrine D3)

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based assays. veeprho.com For the analysis of epinephrine and its metabolites, deuterium-labeled analogs such as rac-Epinephrine-d3 are frequently employed. veeprho.comcaymanchem.com These standards, which have the same chemical properties as the analyte but a different mass, are added to the sample at a known concentration before sample preparation. veeprho.com

Isotope dilution mass spectrometry improves the accuracy of quantification by correcting for any analyte loss that may occur during sample extraction, cleanup, and ionization in the mass spectrometer. veeprho.comnih.gov The ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard is used to calculate the concentration of the analyte, thus minimizing the impact of matrix effects and variations in instrument response. nih.gov

For example, rac-Epinephrine-d3, with the chemical name 4-[1-hydroxy-2-(methyl-d3 amino)ethyl]-1,2-benzenediol, is used as an internal standard for the quantification of (±)-epinephrine by GC- or LC-MS. caymanchem.comsynzeal.com Similarly, other deuterated standards like epinephrine-d6 are also utilized. nih.govchromatographydirect.com The development of methods using double stable isotope labeling, where a deuterated product is measured against a different deuterated internal standard, further enhances the specificity and sensitivity of the assay. nih.gov

| Isotope-Labeled Standard | Chemical Name | Primary Application | Reference |

|---|---|---|---|

| rac-Epinephrine-d3 | 4-[1-hydroxy-2-(methyl-d3)amino]ethyl-1,2-benzenediol | Internal standard for GC- or LC-MS quantification of (±)-epinephrine. | veeprho.comcaymanchem.comsynzeal.com |

| Epinephrine-d6 | (±)-epinephrine-2, 5, 6, α, β, β-d6 | Internal standard in double stable isotope UPLC-MS/MS methods. | nih.gov |

Strategies for Structural Elucidation and Isomer Differentiation of Sulfate Conjugates

The structural elucidation of catecholamine sulfate conjugates and the differentiation between their isomers, such as epinephrine-3-O-sulfate and epinephrine-4-O-sulfate, are critical analytical challenges. Mass spectrometry plays a pivotal role in this process. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide key information for identifying the specific isomer. nih.gov

For sulfated steroids, which share structural similarities with sulfated catecholamines, collision-induced dissociation (CID) MS/MS reveals characteristic fragmentation. The loss of H2SO3 or SO3 is a common fragmentation pathway for sulfate conjugates. nih.gov High-resolution mass spectrometry (HRMS) allows for accurate mass measurements of both the precursor and product ions, which is essential for determining the elemental composition and confirming the identity of the fragments. nih.gov

The synthesis of both epinephrine sulfate isomers and their unequivocal identification by techniques like 1H-NMR has been crucial for developing and validating analytical methods. nih.gov Once characterized, these pure isomers can be used as standards to confirm the identity of the sulfates detected in biological samples. Enzymatic studies have also shown differences in the substrate turnover rates for the 3-sulfate and 4-sulfate isomers by arylsulfatases, which can potentially be exploited for differentiation. nih.gov

Development and Validation of Analytical Methods for Complex Biological Matrices

Developing and validating analytical methods for quantifying this compound in complex biological matrices like plasma and urine is essential for clinical and research applications. nih.govnih.gov These methods must be robust, sensitive, selective, and accurate. ingentaconnect.com

The process typically involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances and enrich the analyte. nih.gov Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. scielo.bracs.orgnih.gov For catecholamines and their conjugates, SPE using materials like alumina, ion-exchange resins, or phenylboronic acid has proven effective. nih.govnih.govglsciences.com

Chromatographic Separation: As detailed in section 4.1, HPLC or UPLC is used to separate the analyte of interest from other compounds in the sample extract. ustc.edu.cnscielo.br

Detection and Quantification: ECD and MS/MS are the most common detection techniques due to their high sensitivity and specificity. ustc.edu.cnscielo.br

Method Validation: Validation is performed according to established guidelines to ensure the method's reliability. ingentaconnect.com Key validation parameters include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples. ustc.edu.cningentaconnect.com

Sensitivity: This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). ustc.edu.cnnih.gov

Precision: The closeness of agreement between a series of measurements, expressed as the coefficient of variation (CV). scielo.brnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. ustc.edu.cnscielo.br

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. ingentaconnect.com

A study describing an HPLC-ECD method for catecholamine sulfates in plasma and urine reported detection limits of about 80 pmol/L for each analyte, with intra- and inter-assay CVs below 4.0% and 10.6% in plasma, respectively. nih.gov Another LC-MS/MS method for urinary catecholamines showed recovery rates between 92.9% and 108.8% for the various analytes. scielo.br

| Method | Matrix | Analyte | Detection Limit (LOD/LOQ) | Precision (CV%) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| HPLC-ECD | Lidocaine Epinephrine Injection | Epinephrine Sulfonate | 0.20 µg·L-1 (LOD) | Not Specified | 100.26 ± 1.21 | ustc.edu.cn |

| HPLC-ECD | Plasma & Urine | Catecholamine Sulfates | ~80 pmol/L (LOD) | <4.0 (intra-assay, plasma), <10.6 (inter-assay, plasma) | Not Specified | nih.gov |

| LC-MS/MS | Urine | Epinephrine | Comparable to literature | <7.0 | 92.9 - 106.1 | scielo.br |

| LC-MS/MS | Plasma | Epinephrine | 0.02 nmol/L (LOQ) | Not Specified | Not Specified | nih.gov |

Biological and Theoretical Implications of Epinephrine Sulfate Conjugation

Role as an Inactive Metabolite: Implications for Catecholamine Signal Termination

The physiological actions of catecholamines like epinephrine (B1671497) are terminated through reuptake into neurons or transformation into inactive metabolites. nih.gov Sulfation is a key metabolic process in this inactivation. The enzyme sulfotransferase, specifically isoenzyme SULT1A3, facilitates the conjugation of a sulfate (B86663) group to epinephrine, forming epinephrine-3-O-sulfate. researchgate.net This process converts the hormonally active epinephrine into a compound generally considered to be an inactive metabolite. pathologytestsexplained.org.au

The addition of the sulfate group dramatically alters the molecule's properties, increasing its polarity and water solubility, which facilitates its excretion from the body, primarily in the urine. pathologytestsexplained.org.au This metabolic conversion is a crucial mechanism for signal termination, ensuring that the potent effects of epinephrine on cardiovascular function, metabolism, and the stress response are tightly regulated and transient. nih.gov The formation of epinephrine sulfate, alongside other metabolites like metanephrine (B195012), effectively clears active catecholamines from circulation, preventing prolonged stimulation of adrenergic receptors. researchgate.netpathologytestsexplained.org.au

Potential for Deconjugation and Regeneration of Parent Catecholamines

While sulfation is primarily a pathway for inactivation and elimination, the process is not always irreversible. Evidence suggests that sulfated catecholamines can be converted back to their active forms through a process called deconjugation or desulfation. nih.govnih.gov This reaction is catalyzed by enzymes known as sulfatases, which hydrolyze the sulfate ester bond, releasing the parent catecholamine. nih.gov

Studies have demonstrated that enzymatic deconjugation of sulfated catecholamines occurs in human plasma and red blood cell lysates. nih.gov In fact, catecholamines in human plasma are almost entirely conjugated with sulfate. nih.govcapes.gov.br The potential for this "futile cycling" means that pools of sulfated conjugates, including epinephrine-3-O-sulfate, could theoretically serve as a circulating reservoir for the parent hormone. nih.gov The stability of these conjugates and the rate of their deconjugation can be influenced by various factors, including pH, with highly acidic environments potentially promoting hydrolysis. researchgate.net This raises the possibility that under specific physiological or pathological conditions, local or systemic reactivation of epinephrine from its sulfated form could occur, although the physiological significance of this pathway remains an area of active investigation.

Theoretical Considerations of Sulfate Conjugates as Potential Endogenous Modulators

Emerging research is challenging the traditional view of sulfate conjugates as mere inactive waste products destined for excretion. There is a growing consideration that these molecules may function as endogenous modulators of biological processes. mdpi.commedchemexpress.com The existence of specific transport proteins for sulfate conjugates, such as organic anion-transporting polypeptides (OATPs), suggests a highly regulated system for their disposition that goes beyond simple elimination. nih.govresearchgate.net

These transporters facilitate the movement of sulfated compounds across cell membranes, including into and out of the liver. nih.gov While specific carriers for epinephrine sulfate are not fully characterized, the precedent set by other endogenous sulfated molecules, such as bile acids and steroid hormones like estrone (B1671321) sulfate, is informative. nih.govmdpi.commedchemexpress.com Estrone sulfate, for example, is a major circulating, biologically inactive estrogen that can be converted back to active estrone in target tissues, acting as a hormonal reservoir. medchemexpress.com By analogy, it is theoretically plausible that epinephrine-3-O-sulfate could have its own biological roles, perhaps by interacting with specific receptors or transporters, or by serving as a stable pro-hormone that modulates catecholamine availability in specific tissues.

Analogous Sulfation Phenomena in Biological Systems (e.g., Heparan Sulfate 3-O-sulfation)

The importance of precise sulfation is well-illustrated by heparan sulfate (HS), a complex polysaccharide found on the cell surface and in the extracellular matrix. nih.govphysiology.org The 3-O-sulfation of glucosamine (B1671600) units within heparan sulfate is a particularly noteworthy analogous phenomenon. Although it is a relatively rare modification, it is of critical biological significance. nih.govfrontiersin.org This specific sulfation is installed by a family of seven heparan sulfate 3-O-sulfotransferases (HS3STs) and creates unique binding sites for a variety of proteins. nih.govfrontiersin.org

The pattern of 3-O-sulfation can profoundly affect protein-ligand interactions, thereby modulating crucial cellular processes such as cell division, differentiation, and tissue morphogenesis. nih.gov For instance, a specific 3-O-sulfated HS sequence is essential for the anticoagulant activity of heparin by mediating its binding to antithrombin. physiology.orgnih.govfu-berlin.de This example from glycobiology underscores how a specific modification like 3-O-sulfation can impart novel biological functions to a molecule, transforming it into a key regulator of physiological and pathophysiological processes. It provides a compelling conceptual framework for considering how the 3-O-sulfation of epinephrine might also confer specific, yet-to-be-discovered biological properties beyond simple inactivation.

Metabolic Interconnections with Other Sulfated Neurotransmitters (e.g., Dopamine-3-O-sulfate in Neurochemical Research)

The sulfation of epinephrine is part of a broader metabolic pathway that affects other catecholamine neurotransmitters, most notably dopamine (B1211576). Dopamine-3-O-sulfate is a major sulfated metabolite of dopamine, formed through a similar enzymatic process involving sulfotransferases. ontosight.ainih.gov This sulfated conjugate is the predominant form of dopamine sulfate found in human urine and brain tissue. nih.govnih.gov

Research into dopamine-3-O-sulfate has significant implications for neurochemistry. ontosight.ai Studies suggest that the sulfation of dopamine can impact its interaction with receptors and transporters, thereby affecting dopamine signaling. ontosight.ai Alterations in dopamine sulfation have been implicated in neurological and psychiatric conditions, and there is ongoing research into its potential role as a biomarker or even as a neuroprotective agent. ontosight.aiontosight.ai The study of dopamine-3-O-sulfate provides a direct and relevant parallel for understanding the potential significance of epinephrine-3-O-sulfate. It highlights that sulfation within the central nervous system is a key regulatory mechanism that may modulate neurotransmitter activity and contribute to complex behaviors and disease states. nih.gov

Table 1: Summary of Biological and Theoretical Implications

| Implication | Description | Key Processes Involved |

|---|---|---|

| Inactive Metabolite | Sulfation terminates the biological activity of epinephrine, facilitating its removal from the body. nih.govpathologytestsexplained.org.au | Signal Termination, Metabolic Inactivation, Excretion |

| Deconjugation Potential | The sulfate group can be enzymatically removed by sulfatases, regenerating the active parent catecholamine. nih.govnih.gov | Bioactivation, Hormonal Reservoir, Futile Cycling |

| Endogenous Modulator | Theoretically, the sulfated conjugate may have its own biological activity or modulate signaling pathways. nih.govmdpi.com | Regulated Transport, Pro-hormone function, Receptor Interaction |

Table 2: Compounds Mentioned in This Article

| Compound Name | Class/Type | Role Discussed |

|---|---|---|

| rac-Epinephrine-3-O-sulfate | Sulfated Catecholamine | Primary subject; inactive metabolite with theoretical potential. |

| Epinephrine | Catecholamine Hormone | Parent compound; active hormone involved in stress response. nih.gov |

| Dopamine-3-O-sulfate | Sulfated Neurotransmitter | An analogous sulfated metabolite of dopamine, studied in neurochemistry. ontosight.ainih.gov |

| Heparan Sulfate | Glycosaminoglycan | A complex polysaccharide whose 3-O-sulfation provides a biological analogy. nih.govphysiology.org |

| Dopamine | Catecholamine Neurotransmitter | Parent compound of Dopamine-3-O-sulfate; key neurotransmitter. ontosight.ai |

Stereochemical Aspects of Rac Epinephrine 3 O Sulfate in Biochemical Research

Formation and Significance of Racemic Sulfate (B86663) Conjugates

Epinephrine (B1671497), an endogenous catecholamine, possesses a chiral center at the β-carbon of its side chain, resulting in two stereoisomers (enantiomers): the naturally occurring and biologically potent (-)-epinephrine (L-epinephrine) and the less active (+)-epinephrine (D-epinephrine). nih.govgoogle.com When epinephrine is produced synthetically without the use of a chiral catalyst or resolving agent, it results in a racemic mixture, which contains equal amounts of the L- and D-enantiomers. unipd.itdrugbank.com This racemic form is sometimes used therapeutically. plos.org

The primary route for the metabolic clearance of epinephrine, along with other catecholamines, is through Phase II conjugation reactions. researchgate.netnih.gov One of the most important of these pathways is sulfation, a process catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.govnih.gov These cytosolic enzymes utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfate donor to attach a sulfonate group to a hydroxyl or amino group on the substrate. nih.govcdnsciencepub.com This conjugation significantly increases the water solubility of the parent compound, which facilitates its excretion from the body via urine and bile, effectively serving as a detoxification and clearance mechanism. nih.gov

In humans, the sulfation of catecholamines like epinephrine is predominantly carried out by the enzyme Sulfotransferase Family 1A Member 3 (SULT1A3). nih.govhelsinki.finih.gov This enzyme specifically catalyzes the transfer of a sulfate group to one of the hydroxyl groups on the catechol ring of epinephrine. The resulting metabolite, epinephrine-3-O-sulfate, is generally considered to be biologically inactive or significantly less active than the parent molecule, as the sulfonate group hinders its ability to bind effectively to adrenergic receptors. ebi.ac.uk Therefore, the formation of sulfate conjugates represents a crucial pathway for inactivating and eliminating epinephrine from circulation. nih.govebi.ac.uk

Enantioselective Enzymatic Processes in Epinephrine Sulfation and Desulfation

The enzymatic processes governing the sulfation and desulfation of epinephrine are highly specific, and stereochemistry plays a pivotal role.

Sulfation: The primary enzyme responsible for epinephrine sulfation in humans, SULT1A3, exhibits both regioselectivity and enantioselectivity. helsinki.finii.ac.jp Studies on the closely related catecholamine, dopamine (B1211576), have demonstrated that SULT1A3 strongly favors sulfation at the 3-hydroxyl position over the 4-hydroxyl position of the catechol ring. nih.govispub.com The maximal velocity (Vmax) for the formation of dopamine-3-O-sulfate is approximately six times higher than that for dopamine-4-O-sulfate, providing a molecular basis for the observation that the 3-O-sulfated conjugate is the predominant form found in human circulation. nih.govnih.govispub.com

Furthermore, SULT1A3 is stereoselective, meaning it preferentially metabolizes one enantiomer over the other. helsinki.fi While direct kinetic data for the enantiomers of epinephrine are not extensively detailed in the literature, studies on other catecholamine substrates like DOPA (3,4-dihydroxyphenylalanine) show that SULT1A3 has a unique preference for their D-form enantiomers. helsinki.fikarger.com This enzymatic preference means that when the body is exposed to racemic epinephrine, one isomer is likely sulfated and cleared more rapidly than the other.

| Product | Apparent Km (μM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| Dopamine-3-O-sulfate | 2.59 ± 1.06 | 344 ± 139 | 132.8 |

| Dopamine-4-O-sulfate | 2.21 ± 0.76 | 45.4 ± 16.5 | 20.5 |

Desulfation: The reverse reaction, desulfation, is catalyzed by enzymes known as arylsulfatases, specifically arylsulfatase A and B, which are capable of hydrolyzing the sulfate ester bond on catecholamine sulfates. acs.org These enzymes can convert epinephrine-3-O-sulfate back into active epinephrine. However, in contrast to the highly stereoselective sulfation process, studies on the hydrolysis of similar sulfated compounds suggest a lack of stereospecificity in desulfation. For example, arylsulfatase A was found to hydrolyze both the D- and L-isomers of tyrosine-O-sulfate with similar kinetic parameters, indicating no preference for either enantiomer. nih.gov This suggests that if desulfation of epinephrine sulfate occurs in vivo, it may not be an enantioselective process.

Impact of Stereoisomerism on Substrate Recognition and Product Formation

The stereoisomerism of epinephrine is of profound biological importance because biological systems, particularly enzymes and receptors, are themselves chiral. This inherent chirality leads to stereospecific interactions, where the three-dimensional arrangement of a molecule dictates its ability to bind and elicit a response.

The difference in biological activity between the epinephrine enantiomers is stark. The naturally occurring L-epinephrine is 20 to 50 times more pharmacologically potent than the synthetic D-enantiomer. google.com For instance, the hyperglycemic effect of (+)-epinephrine is only about 12.8% of that observed for its natural (-)-stereoisomer. This disparity is due to the precise three-dimensional fit required for binding to and activating adrenergic receptors.

This principle of chiral recognition extends to metabolic enzymes like SULT1A3. The enzyme's active site is structured to preferentially bind one enantiomer, leading to more efficient catalysis for that isomer. helsinki.fi X-ray crystallography and mutagenesis studies of SULT1A3 have revealed that specific amino acid residues within the active site, such as glutamic acid at position 146 (Glu146), play a pivotal role in determining this substrate specificity and stereoselectivity through electrostatic interactions. helsinki.fi

The impact of this stereoselective substrate recognition directly influences product formation. Because SULT1A3 preferentially binds and sulfates one enantiomer, the metabolic profile of racemic epinephrine will be skewed. The preferred enantiomer will be more rapidly converted to its inactive sulfate conjugate and cleared from the body. Consequently, the remaining circulating epinephrine may become enriched with the less-preferred, more slowly metabolized enantiomer. This differential metabolism underscores the importance of considering stereochemistry in pharmacokinetics and drug action, as the enantiomers not only have different potencies but are also processed by the body at different rates.

| Enantiomer | Common Name | Relative Biological Activity | Receptor Binding |

|---|---|---|---|

| (-)-Epinephrine | L-epinephrine | High (Natural, potent form) | Strong agonist at adrenergic receptors |

| (+)-Epinephrine | D-epinephrine | Low (Approx. 15-50 times weaker than L-form) nih.govgoogle.com | Weak agonist at adrenergic receptors |

Future Research Directions and Methodological Advancements

Exploration of Undiscovered Sulfotransferase Activities and Specificities

The sulfotransferase (SULT) superfamily of enzymes is responsible for catalyzing the sulfation of a wide array of substrates, including neurotransmitters like epinephrine (B1671497). nih.gov While enzymes such as SULT1A3 are known to specifically sulfonate catecholamines, the full spectrum of sulfotransferases involved in epinephrine metabolism may not be completely understood. nih.gov Future research will likely focus on identifying and characterizing novel SULTs with activity towards epinephrine and other catecholamines.

Recent advances have highlighted the broad substrate specificity of many SULT isoforms, suggesting that their roles in xenobiotic and endobiotic metabolism are more extensive than previously thought. oup.com The plasticity of some SULT binding sites allows them to interact with a variety of compounds. oup.com Therefore, a key research direction will be to explore the "sulfotransferase landscape" to uncover enzymes that may play a secondary or context-dependent role in epinephrine sulfation.

Moreover, understanding the unique substrate specificities of different SULTs is crucial. For instance, despite sharing high sequence identity, SULT1A1 and SULT1A3 exhibit different affinities for various substrates, with SULT1A3 showing a high affinity for monoamine neurotransmitters like dopamine (B1211576). mdpi.com Future studies will aim to elucidate the structural and dynamic factors that govern these specificities, potentially through a combination of mutagenesis experiments, X-ray crystallography, and molecular modeling. nih.govmdpi.com This knowledge will be invaluable for predicting the metabolic fate of catecholamine-related drugs and understanding individual variations in drug response due to genetic polymorphisms in SULT enzymes. nih.gov

Table 1: Investigated Substrate Specificities of Select Sulfotransferases

| Sulfotransferase | Primary Substrates | Relevance to Epinephrine Metabolism |

| SULT1A1 | Small phenolic compounds, drugs (e.g., acetaminophen), pro-carcinogens. mdpi.com | Exhibits broad substrate range; potential for secondary role in epinephrine sulfation. mdpi.com |

| SULT1A3 | Monoamine neurotransmitters (e.g., dopamine, adrenaline, noradrenaline). nih.govmdpi.com | Primary enzyme responsible for catecholamine sulfation. nih.gov |

| SULT1E1 | Estrogens, iodothyronines. mdpi.com | Demonstrates high specificity for hormones, highlighting the diverse roles of SULTs. mdpi.com |

Advanced In Vitro and In Vivo Model Systems for Studying Epinephrine Sulfate (B86663) Dynamics

To better understand the dynamics of epinephrine sulfation and the biological role of its sulfated conjugate, more sophisticated and physiologically relevant model systems are required. Traditional two-dimensional cell cultures often fail to replicate the complex microenvironment of tissues and organs. youtube.com

Organ-on-a-chip (OOC) technology is a promising avenue for creating more accurate in vitro models. youtube.comamerigoscientific.com These microfluidic devices can be used to culture human cells in a 3D environment that mimics the structure and function of an organ, such as the liver, which is a primary site of drug metabolism. amerigoscientific.com By creating a "liver-on-a-chip," researchers can study the metabolism of epinephrine and the formation of rac-Epinephrine-3-O-sulfate in a more realistic setting. amerigoscientific.comnih.gov Furthermore, multi-organ systems on a chip can be developed to investigate the interplay between different organs in epinephrine metabolism and disposition. nih.gov

In addition to OOC technology, the development of advanced in vivo models will be crucial. This includes the use of knockout mice for specific sulfotransferase genes to dissect the contribution of individual enzymes to epinephrine sulfation. nih.gov Such models can provide valuable insights into the physiological consequences of altered sulfation capacity. nih.gov

Table 2: Comparison of Model Systems for Studying Epinephrine Metabolism

| Model System | Advantages | Limitations |

| 2D Cell Culture | High-throughput, cost-effective. | Lacks physiological relevance and complex tissue architecture. youtube.com |

| Organ-on-a-Chip | Mimics human organ function, allows for real-time monitoring. amerigoscientific.comnih.gov | Technically challenging to create and maintain complex multi-organ systems. |

| Animal Models (e.g., knockout mice) | Allows for the study of systemic effects and physiological consequences. nih.gov | Species differences may not fully recapitulate human metabolism. |

Integration of Omics Technologies for Comprehensive Sulfatome Analysis

Metabolomics , particularly using techniques like ultra-high-performance liquid chromatography-tandem high-resolution mass spectrometry (UHPLC-HRMS/MS), can be employed for the untargeted profiling of sulfated metabolites in biological samples like urine and plasma. frontiersin.orgnih.gov This approach allows for the systematic identification and quantification of a wide range of sulfated compounds, including this compound, providing a snapshot of the sulfatome under different physiological or pathological conditions. frontiersin.orgnih.gov

Proteomics and the more specialized field of sulfoproteomics will be key to identifying novel sulfotransferases and their protein substrates. nih.gov Advanced mass spectrometry-based workflows can now confidently identify sulfotyrosine-containing peptides, helping to expand the known human "sulfome". biorxiv.org By combining proteomics data with metabolomics and transcriptomics, researchers can build a more complete picture of the regulatory networks that govern sulfation pathways. amanote.com This integrated multi-omics approach will be powerful for understanding the systemic effects of epinephrine sulfation and its role in health and disease. nih.gov

Development of Novel Chemical and Enzymatic Synthesis Methods for Sulfate Conjugates

The availability of pure standards of sulfated metabolites like this compound is crucial for analytical and biological studies. Therefore, the development of efficient and scalable synthesis methods is a key area of future research.

Chemical synthesis of sulfated compounds can be challenging due to the need for protecting groups and the potential for side reactions. frontiersin.org Future efforts will likely focus on developing novel synthetic routes that are more efficient and stereoselective. For example, enantioselective synthesis methods are being explored to produce specific enantiomers of epinephrine. ewadirect.com

Biocatalysis and chemoenzymatic synthesis offer attractive alternatives to traditional chemical methods. frontiersin.org These approaches utilize enzymes, such as sulfotransferases, to catalyze the sulfation reaction with high regio- and stereoselectivity under mild reaction conditions. frontiersin.orgnih.gov Recently, new arylsulfate sulfotransferases have been identified that can sulfate a diverse range of aromatic and aliphatic alcohols, expanding the enzymatic toolbox for synthesizing sulfate conjugates. nih.gov The development of biocatalytic cascades that can regenerate the expensive sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), in situ will further enhance the practicality of these methods. frontiersin.org

Computational and Biophysical Approaches to Understand Sulfation Mechanisms and Conjugate Interactions

Understanding the molecular mechanisms of sulfation and the interactions of sulfated conjugates with their biological targets is fundamental to elucidating their function. Computational and biophysical approaches are powerful tools for investigating these processes at an atomic level.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of sulfotransferases and to understand the factors that determine their substrate specificity. mdpi.com For example, MD simulations have been used to investigate the conformational flexibility of SULT1A1 and SULT1A3, providing insights into why SULT1A3 has a higher affinity for dopamine. mdpi.com These computational models can guide site-directed mutagenesis studies to experimentally validate the roles of specific amino acid residues in substrate binding and catalysis.

Biophysical techniques will be essential for characterizing the interactions between this compound and potential protein targets. Techniques such as X-ray crystallography can provide high-resolution structural information about how sulfated ligands bind to proteins. The crystal structure of SULT1A3, for example, has provided clues about its substrate specificity and the conformational changes that may occur upon ligand binding. nih.gov Other biophysical methods can be used to measure the binding affinities and kinetics of these interactions, providing a more complete understanding of the biological activity of sulfated epinephrine.

Q & A

Q. What are the standard protocols for synthesizing rac-Epinephrine-3-O-sulfate in laboratory settings?

Synthesis typically involves sulfonation of racemic epinephrine using sulfur trioxide-pyridine complexes in anhydrous conditions. Critical parameters include reaction temperature (maintained at 0–4°C to prevent degradation) and stoichiometric control of the sulfonating agent . Post-synthesis, purification via reverse-phase HPLC with UV detection at 280 nm ensures separation from unreacted precursors. Yield optimization requires iterative adjustments to solvent polarity (e.g., acetonitrile:water gradients) and pH (2.5–3.5) to stabilize the sulfate ester .

Q. How can researchers validate the enantiomeric purity of this compound?

Chiral HPLC using columns like Chiralpak IA-3 or IB-3 with a mobile phase of hexane:isopropanol (70:30, v/v) and trifluoroacetic acid (0.1%) is recommended. Retention time discrepancies between (R)- and (S)-enantiomers should exceed 2.5 minutes for baseline resolution. Confirmatory methods include circular dichroism spectroscopy (190–250 nm range) and comparison with commercially available enantiopure standards .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode is preferred. Transition ions m/z 308→136 (quantifier) and 308→107 (qualifier) provide specificity against endogenous catecholamines. Sample preparation requires solid-phase extraction (e.g., Oasis HLB cartridges) to minimize matrix effects. Calibration curves should span 1–500 ng/mL with R² ≥ 0.995 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound?

Contradictions in half-life (t½) or bioavailability often stem from interspecies metabolic differences (e.g., human vs. rodent sulfotransferase activity) or assay variability. Mitigation strategies:

- Use isotope-labeled internal standards (e.g., d₃-epinephrine sulfate) to correct for ionization suppression .

- Conduct cross-species enzyme kinetic studies to identify metabolic bottlenecks (e.g., SULT1A3 activity assays) .

- Perform meta-analyses of published data with strict inclusion criteria (e.g., excluding studies without validated analytical methods) .

Q. What experimental designs are optimal for studying this compound’s role in neuronal signaling under hypoxic conditions?

A factorial design (2×2) comparing normoxia vs. hypoxia and presence/absence of this compound is effective. Key steps:

- Cell models: Primary cortical neurons or SH-SY5Y cells under oxygen-glucose deprivation (OGD).

- Outcome measures: Extracellular lactate dehydrogenase (LDH) for cytotoxicity; calcium imaging for real-time signaling dynamics.

- Controls: Include unsulfated epinephrine and sulfotransferase inhibitors (e.g., pentachlorophenol) to isolate sulfate-specific effects .

Q. How should researchers address challenges in detecting low-abundance this compound metabolites in cerebrospinal fluid (CSF)?

Pre-concentration via lyophilization followed by derivatization with dansyl chloride enhances MS sensitivity. Use nano-LC systems with 75 µm ID columns to improve limits of detection (LOD < 50 pg/mL). Cross-validate findings with microdialysis probes in vivo to rule out ex vivo degradation artifacts .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in vitro?

Non-linear regression (e.g., four-parameter logistic model) is ideal for EC₅₀ calculations. Address heteroscedasticity via weighted least squares (weights = 1/y²). For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors. Report 95% confidence intervals for all potency metrics .

Q. How can conflicting results about this compound’s receptor affinity be reconciled?

Discrepancies may arise from radioligand binding assay variations (e.g., choice of α₂-adrenergic receptor isoforms). Standardize protocols:

- Use membrane preparations from transfected HEK293 cells expressing homogeneous receptor populations.

- Include saturation binding experiments to determine Kd and Bmax under identical buffer conditions (pH 7.4, 1 mM MgCl₂).

- Compare data against computational docking simulations (e.g., AutoDock Vina) to validate steric compatibility .

Tables for Reference

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 307.3 g/mol | ESI-TOF MS |

| LogP (Octanol-Water) | -1.2 ± 0.3 | Shake-flask HPLC |

| Aqueous Solubility (25°C) | 12.5 mg/mL | Nephelometry |

Table 2: Common Contaminants in this compound Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.